
3-(3-Bromophenoxy)cyclobutan-1-one
Overview
Description
3-(3-Bromophenoxy)cyclobutan-1-one is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential biological activity. This compound is characterized by a cyclobutanone ring substituted with a 3-bromophenoxy group, making it a versatile material for various applications in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxy)cyclobutan-1-one typically involves the reaction of cyclobutanone with 3-bromophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions mentioned above. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenoxy)cyclobutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyclobutanone ring can be subjected to oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the cyclobutanone ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the cyclobutanone ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction reactions can produce different cyclobutanone derivatives .
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 3-(3-Bromophenoxy)cyclobutan-1-one is , with a molecular weight of 225.09 g/mol. The compound's structure allows for significant reactivity in electrophilic aromatic substitution and nucleophilic addition reactions due to the electron-withdrawing effects of the bromine atom. This reactivity is essential for its applications in synthesizing more complex molecules.
Organic Synthesis
This compound serves as a critical intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as:
- Baeyer-Villiger oxidation : This reaction transforms cyclobutanones into lactones, which are valuable in pharmaceuticals and fine chemicals. Studies have shown that this method can yield γ-butyrolactones with high enantiomeric excess under mild conditions .
- Formation of biaryls : The compound can participate in radical-based reactions to produce biaryl compounds, which are significant in materials science and medicinal chemistry .
Pharmaceutical Development
The compound's unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents. Research indicates that similar compounds can bind to nuclear receptors such as FXR (NR1H4), which plays a role in metabolic regulation . Investigations into the binding affinity of this compound to various proteins could reveal its potential as a drug candidate.
Agrochemical Applications
Due to its structural properties, this compound may also find applications in developing agrochemicals. Compounds with similar frameworks have been explored for their herbicidal and fungicidal activities, suggesting that this compound could be investigated for similar uses.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The bromophenoxy group can engage in various interactions with biological molecules, potentially inhibiting or modulating their activity . The cyclobutanone ring may also play a role in the compound’s biological effects by providing a rigid framework that influences its binding properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenoxy)cyclobutan-1-one: Similar structure but with the bromine atom in the para position.
3-(3-Chlorophenoxy)cyclobutan-1-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluorophenoxy)cyclobutan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(3-Bromophenoxy)cyclobutan-1-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and biological activity compared to its analogs. The presence of the bromine atom in the meta position can lead to different electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
3-(3-Bromophenoxy)cyclobutan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological profile, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutanone core substituted with a bromophenoxy group, which is crucial for its biological activity. The molecular formula is , and it possesses unique properties due to the presence of bromine, which can enhance lipophilicity and influence interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on phenylcyclobutane derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .
Compound | Activity Against M. tuberculosis | MIC (µg/mL) |
---|---|---|
This compound | TBD | TBD |
4-phenyl piperidines | Moderate | 0.5 |
Phenylcyclobutane carboxamides | High | 0.1 |
Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Similar compounds have demonstrated selective toxicity against tumor cells while sparing normal cells. For example, a study on chromone derivatives found that certain structural features correlate with increased cytotoxicity against cancer cells .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
6,8-Dichloro-3-formylchromone | A549 (lung cancer) | 5.0 |
6,8-dibromo-3-formylchromone | MCF-7 (breast cancer) | 4.5 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in critical cellular pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes in metabolic pathways, leading to altered cellular proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the bromophenoxy group is believed to enhance binding affinity to biological targets due to increased hydrophobic interactions and potential π-stacking with aromatic residues in target proteins.
Key Findings:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Cyclobutanone Core : Provides a reactive center for further functionalization.
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound:
- Antitubercular Activity : A high-throughput screening identified several compounds with anti-mycobacterial properties, leading to further exploration of their SAR .
- Cytotoxicity Against Cancer Cells : Research on chromone derivatives highlighted the importance of specific substituents in enhancing cytotoxic effects against various cancer cell lines .
Properties
IUPAC Name |
3-(3-bromophenoxy)cyclobutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-2-1-3-9(4-7)13-10-5-8(12)6-10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTSFYQGKNPUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297624 | |
Record name | Cyclobutanone, 3-(3-bromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-85-1 | |
Record name | Cyclobutanone, 3-(3-bromophenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanone, 3-(3-bromophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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